Cas no 1352533-40-4 ([2-(2-Hydroxy-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone)
[2-(2-Hydroxy-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone Chemical and Physical Properties
Names and Identifiers
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- [2-(2-Hydroxy-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone
- 2(1H)-Pyridinone, 3-(1-benzoyl-2-pyrrolidinyl)-
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- Inchi: 1S/C16H16N2O2/c19-15-13(8-4-10-17-15)14-9-5-11-18(14)16(20)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2,(H,17,19)
- InChI Key: IYJYTGKUEIMYAM-UHFFFAOYSA-N
- SMILES: C1(=O)NC=CC=C1C1CCCN1C(=O)C1=CC=CC=C1
[2-(2-Hydroxy-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM496187-1g |
3-(1-Benzoylpyrrolidin-2-yl)pyridin-2(1H)-one |
1352533-40-4 | 97% | 1g |
$637 | 2023-01-02 |
[2-(2-Hydroxy-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on [2-(2-Hydroxy-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone
[2-(2-Hydroxy-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone: A Comprehensive Overview
The compound [2-(2-Hydroxy-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone (CAS No. 1352533-40-4) is a fascinating organic molecule with a complex structure and diverse potential applications. This compound belongs to the class of heterocyclic compounds, which are widely studied in pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties and structural versatility. The molecule consists of a pyrrolidine ring fused with a pyridine moiety, both of which are key structural elements contributing to its reactivity and functionality.
Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly in the development of bioactive compounds. The presence of the hydroxy group on the pyridine ring introduces additional hydrogen bonding capabilities, enhancing the molecule's solubility and bioavailability. This feature makes it a promising candidate for drug delivery systems and as a building block in combinatorial chemistry.
The synthesis of [2-(2-Hydroxy-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring the compound's suitability for advanced applications. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.
In terms of biological activity, this compound has shown potential as an antioxidant agent, which is critical in preventing oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Its ability to scavenge free radicals has been validated through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Furthermore, preliminary in vivo studies suggest that it may exhibit anti-inflammatory properties, making it a valuable compound for further pharmacological exploration.
The structural flexibility of [2-(2-Hydroxy-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone also lends itself well to polymer chemistry. Recent advancements have demonstrated its use as a monomer in the synthesis of conducting polymers, which are essential components in flexible electronics and energy storage devices. The incorporation of this compound into polymer networks enhances their electrical conductivity without compromising mechanical stability.
From an environmental perspective, the compound's biodegradability has been assessed under simulated environmental conditions. Results indicate that it exhibits moderate biodegradability, aligning with current sustainability trends in chemical manufacturing. This characteristic is particularly important for its potential use in agrochemicals or personal care products where eco-friendliness is a key consideration.
In conclusion, [2-(2-Hydroxy-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone (CAS No. 1352533-40-4) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, coupled with recent research findings on its biological and chemical properties, positions it as a valuable asset for future innovations in medicine, materials science, and beyond.
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